molecular formula C12H18O3 B13825525 Vibralactone K

Vibralactone K

Cat. No.: B13825525
M. Wt: 210.27 g/mol
InChI Key: SCJICIQXRZEFQL-LNFKQOIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Vibralactone K undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s β-lactone ring is particularly reactive and can participate in ring-opening reactions under acidic or basic conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium catalysts for deallylative lactonization, and oxidizing agents for Wacker oxidation . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups, such as hydroxyl, acetyl, and lactyl groups . These derivatives often retain the biological activity of the parent compound and can be used for further studies.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Vibralactone K is part of a family of related compounds, including vibralactone A, B, C, D, E, F, and T . These compounds share a similar β-lactone-fused bicyclic core but differ in their functional groups and side chains.

Uniqueness: What sets this compound apart from its analogues is its specific biological activity and the presence of unique functional groups that confer distinct chemical reactivity and biological properties. For example, vibralactone A is known for its potent lipase inhibitory activity, while vibralactone T has been studied for its antimicrobial properties .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(3aR,4R,5S,6aS)-4-hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one

InChI

InChI=1S/C12H18O3/c1-7(2)3-4-8-5-9-6-15-12(14)10(9)11(8)13/h3,8-11,13H,4-6H2,1-2H3/t8-,9+,10+,11+/m0/s1

InChI Key

SCJICIQXRZEFQL-LNFKQOIKSA-N

Isomeric SMILES

CC(=CC[C@H]1C[C@@H]2COC(=O)[C@H]2[C@@H]1O)C

Canonical SMILES

CC(=CCC1CC2COC(=O)C2C1O)C

Origin of Product

United States

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